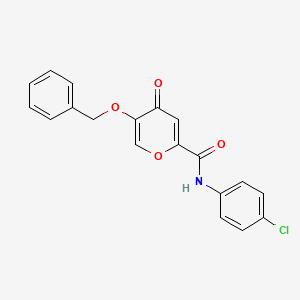

5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO4/c20-14-6-8-15(9-7-14)21-19(23)17-10-16(22)18(12-25-17)24-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWOYNMKGMVHNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide typically involves the following steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-hydroxy-2H-pyran-2-one and benzyl bromide under basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction using benzyl alcohol and a suitable base like sodium hydride.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a nucleophilic substitution reaction using 4-chlorophenylamine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Formation of the Carboxamide Functionality: The carboxamide functionality can be introduced through an amidation reaction using an appropriate carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of 5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:

In a study published in Cancer Letters, researchers synthesized a series of pyran derivatives, including this compound, and evaluated their cytotoxic effects against human cancer cell lines. The results demonstrated that this compound had an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study:

A study conducted by researchers at a leading pharmaceutical institute tested the antimicrobial efficacy of several pyran derivatives. The findings revealed that 5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide showed promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections .

Pesticidal Activity

This compound's structural features make it an attractive candidate for agricultural applications, particularly as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests could lead to effective pest management solutions.

Research Findings:

Field trials have indicated that formulations containing this compound can reduce pest populations significantly while having minimal impact on beneficial insects. This selective toxicity is crucial for sustainable agricultural practices.

Polymer Chemistry

5-(Benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Research Insights:

Incorporating this compound into polymer matrices has shown improved thermal degradation temperatures and tensile strength compared to control samples without the additive. This application is particularly relevant in developing high-performance materials for industrial applications.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide, enabling comparative analysis:

Key Comparison Points

Core Heterocycle Influence Pyran vs. Thiophene: Thiophene derivatives (e.g., compounds 16 and 19b in ) exhibit potent anticancer activity, surpassing doxorubicin in some cases. The thiophene core’s electron-rich nature may enhance DNA intercalation or enzyme inhibition, whereas the pyran backbone in the target compound could modulate solubility or metabolic stability .

Substituent Effects Benzyloxy vs. Carboxamide Variations: The phenethyl group in ’s analog increases molecular weight and hydrophobicity compared to the 4-chlorophenyl group, which may affect pharmacokinetics (e.g., absorption, half-life) .

Biological Activity Trends

- Compounds with 4-chlorophenyl and sulfonamide/pyrrole substituents () show dual anticancer and antibacterial activity, attributed to heterocyclic diversity and halogen interactions with biological targets. The target compound’s 4-chlorophenyl group positions it as a candidate for similar activity, though empirical validation is needed .

- Antibacterial Efficacy : Thiophene derivatives with carbamothioyl or triazole moieties (e.g., 4b , 19c ) exhibit broad-spectrum activity, highlighting the importance of auxiliary functional groups absent in the pyran-based target compound .

Synthetic Accessibility The target compound and its pyran analogs (–6) share synthetic pathways involving carboxylation and amidation.

Biological Activity

5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide (CAS No. 1021207-04-4) is a synthetic organic compound belonging to the class of pyran derivatives. It has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article discusses the synthesis, biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide is C19H14ClNO4, with a molecular weight of 355.8 g/mol. The compound features a pyran ring, a benzyloxy group, and a chlorophenyl moiety, which contribute to its unique chemical behavior and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H14ClNO4 |

| Molecular Weight | 355.8 g/mol |

| CAS Number | 1021207-04-4 |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyran Ring : This can be achieved through cyclization reactions involving starting materials such as 4-hydroxy-2H-pyran-2-one and benzyl bromide under basic conditions.

- Introduction of the Benzyloxy Group : An etherification reaction using benzyl alcohol and sodium hydride is commonly employed.

- Attachment of the Chlorophenyl Group : This is accomplished via nucleophilic substitution reactions using 4-chlorophenylamine and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

Anticancer Properties

Research has indicated that 5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide exhibits significant anticancer properties by inhibiting Src family kinases (SFKs), which are critical in cancer progression. A study reported the synthesis of novel derivatives that demonstrated promising inhibitory activity against SFKs, suggesting potential therapeutic applications in cancer treatment .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy compared to standard antibiotics is still limited .

The biological activity of 5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide is believed to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, particularly those linked to cancer pathways.

- Receptor Modulation : It may also interact with receptors that regulate inflammatory responses and cellular signaling pathways .

Case Studies

Several studies have documented the biological effects of this compound:

- Src Kinase Inhibition : A study highlighted that derivatives of this compound effectively inhibited Src kinase activity in vitro, leading to reduced cell proliferation in cancer cell lines .

- Antioxidant Activity : Other research indicated that similar pyran derivatives exhibited antioxidant properties, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cells .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(benzyloxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : Start with a pyran-2-carboxylic acid derivative and introduce the benzyloxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). The 4-chlorophenylamide moiety can be coupled using carbodiimide-based reagents (e.g., EDC/HOBt). Optimize reaction temperature (typically 60–80°C) and solvent polarity to minimize side reactions. Monitor progress via TLC or HPLC, and purify via column chromatography using gradient elution (hexane/ethyl acetate) .

- Critical Analysis : Ensure anhydrous conditions to prevent hydrolysis of the benzyloxy group. Adjust stoichiometry to favor amide bond formation over dimerization.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify the pyran-4-one ring protons (δ 6.2–6.8 ppm for H-3 and H-5) and the benzyloxy group (δ 4.8–5.2 ppm for CH₂, δ 7.3–7.5 ppm for aromatic protons). The 4-chlorophenyl group shows a deshielded aromatic signal (δ 7.4–7.6 ppm) .

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for pyran-4-one and amide C=O at ~1650 cm⁻¹).

- MS : Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 382.08) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodology :

- Hydrolysis of Benzyloxy Group : Avoid protic solvents (e.g., water, alcohols) during synthesis. Use anhydrous DMF or THF .

- Incomplete Amidation : Increase coupling reagent equivalents (e.g., 1.5–2.0 eq of EDC) and extend reaction time (12–24 hrs) .

- Byproduct Formation : Employ scavengers (e.g., molecular sieves) to absorb water or excess reagents.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodology :

- DFT Calculations : Optimize the geometry of the compound and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Use software like Gaussian or ORCA .

- Molecular Docking : Screen against target proteins (e.g., kinases, enzymes) using AutoDock Vina. Focus on hydrogen bonding with the amide group and π-π stacking with the benzyloxy moiety .

- Data Interpretation : Correlate docking scores (binding affinity) with experimental IC₅₀ values to validate predictions .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time) and compound purity (HPLC ≥95%). Inconsistent results may arise from impurities or solvent effects .

- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., MTT assays with triplicate measurements).

- Case Study : If one study reports cytotoxicity (IC₅₀ = 10 µM) and another shows no effect, verify solubility (DMSO vs. aqueous buffers) and cellular uptake mechanisms .

Q. How can high-throughput screening (HTS) and QSAR models improve the discovery of analogs?

- Methodology :

- HTS : Use 96-well plates to test libraries of analogs for bioactivity (e.g., inhibition of inflammatory cytokines). Normalize data using Z-scores to account for plate-to-plate variability .

- QSAR : Train models with descriptors like logP, polar surface area, and topological indices. Validate with leave-one-out cross-validation (R² > 0.7) .

- Application : Prioritize analogs with predicted higher solubility (<5 logP) and lower toxicity (ADMET profiles) .

Methodological Challenges and Solutions

Q. How to design experiments for studying the compound’s stability under physiological conditions?

- Methodology :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hrs. Quantify degradation via HPLC and identify products via LC-MS .

- Light/Thermal Stability : Expose to UV light (254 nm) or 40°C for 48 hrs. Monitor changes using UV-vis spectroscopy .

- Data Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Stabilize with antioxidants (e.g., BHT) if oxidation is observed .

Q. What advanced separation techniques (e.g., HPLC-MS, preparative TLC) are optimal for purifying trace impurities?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.